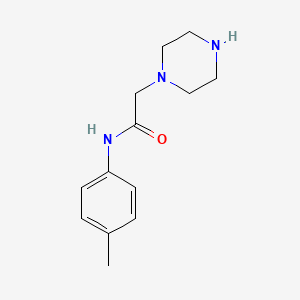

N-(4-methylphenyl)-2-piperazin-1-ylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-methylphenyl)-2-piperazin-1-ylacetamide (MPPA) is a synthetic compound that has been studied for its potential therapeutic applications. It is a member of the piperazine family of compounds and has been extensively studied for its effects on a variety of biological systems. MPPA has been found to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease.

Applications De Recherche Scientifique

Stabilizers for Nitrate Ester-based Energetic Materials

- Scientific Field: Materials Science .

- Application Summary: The compound is used as a stabilizer for nitrate ester-based energetic materials . These materials are widely used in single-, double-, and triple-base propellants .

- Methods of Application: The efficiency of the stabilizers was investigated using thermogravimetric analysis, Bergmann–Junk test, and differential scanning calorimetry .

- Results: It was reported that both polymers and their 50:50 mixtures showed good stabilizing effects .

Synthesis of Semiorganic Crystals for Laser Applications

- Scientific Field: Materials Science: Materials in Electronics .

- Application Summary: A compound with a similar structure, (4-methylphenyl)methanaminium bromide hemihydrate, has been synthesized for use in laser applications .

- Methods of Application: The crystal was grown by reacting 4-methylbenzylamine (4MLBA) and hydrobromic acid in deionized water (1:1 molar ratio) .

- Results: The lower cut-off wavelength of the crystal was found to be 260 nm, and the crystal is transparent from 260 to 1100 nm . The third-order nonlinear susceptibility χ(3) value is found to be 3.15758×10−5 esu .

Antileishmanial and Antimalarial Applications

- Scientific Field: Pharmacology .

- Application Summary: Pyrazole-bearing compounds, which have a structure similar to the one you mentioned, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

- Methods of Application: The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

- Results: Compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Continuous Synthesis of N-(3-Amino-4-methylphenyl)benzamide

- Scientific Field: Organic Chemistry .

- Application Summary: A continuous flow process was developed to manufacture N-(3-Amino-4-methylphenyl)benzamide using readily available 4-methylbenzene-1,3-diamine as starting material and benzoic anhydride as acylating agent .

- Methods of Application: A microreactor system was designed to determine all kinetics parameters, including reaction rates and their 95% confidence .

- Results: The paper did not provide specific results for this synthesis .

Antileishmanial and Antimalarial Applications

- Scientific Field: Pharmacology .

- Application Summary: Pyrazole-bearing compounds, which have a structure similar to the one you mentioned, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

- Methods of Application: The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

- Results: Compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Continuous Synthesis of N-(3-Amino-4-methylphenyl)benzamide

- Scientific Field: Organic Chemistry .

- Application Summary: A continuous flow process was developed to manufacture N-(3-Amino-4-methylphenyl)benzamide using readily available 4-methylbenzene-1,3-diamine as starting material and benzoic anhydride as acylating agent .

- Methods of Application: A microreactor system was designed to determine all kinetics parameters, including reaction rates and their 95% confidence .

- Results: The paper did not provide specific results for this synthesis .

Propriétés

IUPAC Name |

N-(4-methylphenyl)-2-piperazin-1-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-11-2-4-12(5-3-11)15-13(17)10-16-8-6-14-7-9-16/h2-5,14H,6-10H2,1H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAZMMIENIDQQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368868 |

Source

|

| Record name | N-(4-methylphenyl)-2-piperazin-1-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylphenyl)-2-piperazin-1-ylacetamide | |

CAS RN |

89473-82-5 |

Source

|

| Record name | N-(4-methylphenyl)-2-piperazin-1-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid](/img/structure/B1349656.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B1349701.png)